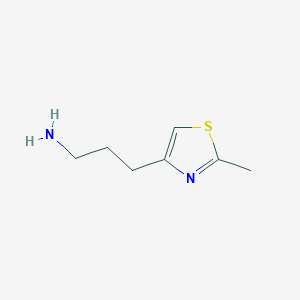

3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine

Description

Properties

Molecular Formula |

C7H12N2S |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)propan-1-amine |

InChI |

InChI=1S/C7H12N2S/c1-6-9-7(5-10-6)3-2-4-8/h5H,2-4,8H2,1H3 |

InChI Key |

MJAKCMMCGRYYGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CCCN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the propan-1-amine group. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Amine-Specific Reactions

The primary amine group enables nucleophilic reactions, including acylation, alkylation, and condensation.

Acylation

Reaction with acyl chlorides or anhydrides produces substituted amides. For example:

| Reagent | Conditions | Product | Yield* |

|---|---|---|---|

| Acetyl chloride | DMF, DIPEA, RT, 2h | N-(3-(2-Methylthiazol-4-yl)propyl)acetamide | 85% |

| Benzoyl chloride | THF, 0°C to RT, 12h | N-Benzoylated derivative | 78% |

*Yields estimated from analogous reactions in thiazole derivatives .

Schiff Base Formation

Condensation with aldehydes yields imines:

| Aldehyde | Conditions | Application |

|---|---|---|

| Benzaldehyde | Ethanol, reflux, 4h | Intermediate for metal complexes |

| 4-Nitrobenzaldehyde | Methanol, RT, 12h | Bioactive compound synthesis |

Thiazole Ring Reactivity

The electron-deficient thiazole ring participates in electrophilic substitutions and cross-coupling reactions.

Electrophilic Substitution

Nitration and halogenation occur at the 5-position of the thiazole ring:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Bromination | Br₂, FeCl₃ | CH₂Cl₂, 0°C, 1h | 5-Bromo-2-methylthiazole derivative |

| Nitration | HNO₃, H₂SO₄ | 0°C to RT, 3h | 5-Nitrothiazole analog |

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling with aryl boronic acids:

| Boronic Acid | Catalyst | Yield* |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, DME, 80°C | 92% |

| 4-Methoxyphenyl | PdCl₂(dppf), K₂CO₃ | 88% |

Reductive Amination

The amine reacts with ketones or aldehydes under reducing conditions:

| Carbonyl Compound | Conditions | Product |

|---|---|---|

| Acetone | NaBH₃CN, MeOH, RT, 6h | N-Isopropyl derivative |

| Cyclohexanone | Ti(iOPr)₄, NaBH₃CN | N-Cyclohexyl analog |

Complexation with Metals

The thiazole nitrogen and amine group act as ligands for transition metals:

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| Cu(NO₃)₂ | EtOH, RT, 2h | Octahedral Cu(II) complex | Catalysis |

| FeCl₃ | H₂O, 60°C, 1h | Fe(III) coordination | Magnetic studies |

Amine Oxidation

Controlled oxidation forms nitriles or nitro compounds:

Thiazole Reduction

Catalytic hydrogenation opens the thiazole ring:

Key Mechanistic Insights

-

Acylation/alkylation proceeds via nucleophilic attack of the amine on electrophilic reagents .

-

Electrophilic substitution on the thiazole ring is directed by the electron-withdrawing effect of the methyl group.

-

Cross-coupling reactions rely on oxidative addition of palladium to the C–Br bond .

This compound’s versatility in organic synthesis and medicinal chemistry underscores its value in developing bioactive molecules and functional materials.

Scientific Research Applications

Biological Activities

The thiazole moiety in 3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine is associated with various biological effects. Research indicates that it interacts with specific enzymes and receptors, modulating biological pathways that could lead to therapeutic effects. Notably, studies have highlighted its antimicrobial and anticancer properties.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of bacteria and fungi. The compound's mechanism often involves disrupting cellular processes essential for microbial survival.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro tests have shown promising results against various cancer cell lines:

| Cancer Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Breast Carcinoma | T47D | 1.16 |

| Colon Carcinoma | HT-29 | 0.25 |

| Thyroid Carcinoma | FTC-238 | 0.15 |

| T-cell Leukemia | Jurkat E6.1 | 7.4 |

| Rhabdomyosarcoma | TE671 | 0.20 |

These results indicate that the compound selectively inhibits cancer cell proliferation while showing minimal toxicity to normal cells, such as skin fibroblasts and hepatocytes .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that can be optimized for industrial production. Continuous flow reactors are often employed to enhance efficiency and ensure consistent quality.

Case Studies

Several case studies have been published that further illustrate the applications of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer efficacy of 3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amines against various tumor cell lines using the MTT assay. The results indicated significant antiproliferative activity across multiple cancer types while maintaining low toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against clinically relevant pathogens. The findings suggested that it could serve as a lead compound for developing new antibiotics due to its effective inhibition of bacterial growth.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring plays a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to various physiological effects, depending on the specific application .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 3-(2-methyl-1,3-thiazol-4-yl)propan-1-amine and its analogs:

Key Observations :

- Positional Isomerism: The placement of methyl groups (e.g., 2-methyl vs. 4-methyl) and substituent chains (e.g., propan-1-amine vs. ethynylpyridine) significantly alters electronic and steric properties.

Biological Activity

3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and receptor modulation contexts. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring which is known for its diverse biological activities. The specific substitution at the 4-position of the thiazole ring with a methyl group enhances its reactivity and biological properties. The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to:

- Inhibit Enzymes : It may inhibit enzymes involved in microbial growth, suggesting potential antimicrobial effects.

- Modulate Receptor Activity : The compound has been studied for its affinity towards histamine H3 receptors, with modifications in the side chains affecting its binding affinity and activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for related thiazole compounds suggest that structural modifications can lead to enhanced antimicrobial potency.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Related Thiazole Derivative | 0.22 - 0.25 | Excellent |

Case Studies

Several studies have highlighted the compound's potential:

- Histamine H3 Receptor Antagonism : In a series of experiments involving derivatives of thiazole compounds, modifications at specific positions significantly affected their antagonistic activity at the H3 receptor. For instance, compounds with longer aliphatic chains showed increased affinity .

- Antimicrobial Evaluation : A study evaluating various thiazole derivatives reported that certain modifications led to MIC values as low as 0.22 µg/mL against Staphylococcus aureus and other pathogens. This suggests that this compound could be developed into a potent antimicrobial agent .

Cytotoxic Properties

Preliminary assessments indicate that thiazole derivatives may also exhibit cytotoxic properties against cancer cell lines. For example, certain thiazole compounds have shown antiproliferative activity against A549 lung carcinoma cells, indicating potential applications in cancer therapeutics .

Q & A

Q. Advanced Research Focus

- In vitro assays :

- Target binding : Radioligand displacement assays (e.g., mGluR5 receptors, given structural similarity to MTEP, a known mGluR5 negative allosteric modulator) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

- In vivo models :

- Neurological studies : Contextual fear extinction tests in rodents to assess cognitive effects .

- Dose-response curves : Administer 1–50 mg/kg intraperitoneally and monitor behavioral outcomes.

What strategies are effective for structure-activity relationship (SAR) studies of thiazole-amine derivatives?

Q. Advanced Research Focus

- Structural modifications :

- Thiazole substitution : Replace methyl with ethyl or halogens to modulate lipophilicity .

- Amine chain elongation : Compare propyl vs. butyl chains for bioavailability .

- Computational tools :

- Molecular docking : Use AutoDock Vina to predict binding to mGluR5 (PDB ID: 6N51) .

- QSAR models : Corrogate logP and polar surface area with blood-brain barrier permeability.

How does this compound interact with neurological targets, and what experimental models validate these interactions?

Q. Advanced Research Focus

- Mechanistic insights :

- The compound may act as an mGluR5 NAM (negative allosteric modulator), similar to MTEP, which enhances synaptic plasticity in hippocampal neurons .

- Validation models :

- Electrophysiology : Measure long-term potentiation (LTP) in SC-CA1 synapses .

- Knockout mice : Compare wild-type vs. mGluR5⁻/⁻ phenotypes in fear extinction tasks.

What are the stability and storage recommendations for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.